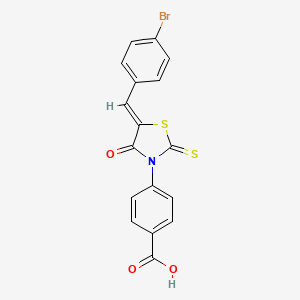

(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, is a derivative of thiazolidinone, a heterocyclic compound that contains a thiazolidine ring. This class of compounds is known for its biological activity and its use in medicinal chemistry. Although the specific compound is not directly described in the provided papers, we can infer from the related structures that it likely shares some characteristics with the compounds described in the papers, such as the presence of a benzylidene moiety attached to a thiazolidinone core and the potential for hydrogen bonding and π-π stacking interactions in its crystalline form.

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the provided papers, similar compounds are typically synthesized through a Knoevenagel condensation reaction. This involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. The synthesis likely involves the reaction of a 4-bromobenzaldehyde with a thiazolidinone derivative under appropriate conditions to form the benzylidene linkage.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in paper , shows a planar thiazolidine moiety with significant deviation from planarity for the ring substituents. The 4-aminobenzoic acid fragment in the described compound is inclined at a specific angle, which suggests that the bromobenzylidene moiety in our compound of interest may also exhibit a similar inclination or planarity. The molecular geometry and the presence of various functional groups would influence the compound's ability to participate in intermolecular interactions.

Chemical Reactions Analysis

The thiazolidinone core is reactive and can participate in various chemical reactions. The presence of the benzylidene moiety suggests that the compound could undergo further reactions, such as halogenation, Suzuki coupling, or other cross-coupling reactions due to the presence of the bromine atom. The benzoic acid moiety could also be involved in reactions typical for carboxylic acids, such as esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the bromine atom would increase the molecular weight and could affect the compound's boiling and melting points. The benzoic acid group suggests the compound would have acidic properties and could form salts with bases. The compound's solubility in various solvents would be influenced by the presence of both polar (carboxylic acid) and nonpolar (bromobenzylidene) regions in the molecule. The crystalline structure, as seen in related compounds, could exhibit hydrogen bonding and π-π stacking interactions, which would affect the compound's stability and solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Properties

A study by PansareDattatraya and Devan (2015) demonstrated that derivatives of (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid exhibit antimicrobial activity against gram-positive and gram-negative bacteria. The compounds synthesized were characterized and screened for their antimicrobial activity, showing good to moderate activity, particularly against Gram-positive bacteria like B. subtilis and S. aureus (PansareDattatraya & Devan, 2015).

In a similar vein, Dabholkar and Tripathi (2011) synthesized derivatives of 4-thioureidobenzolic acid, showing antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and C. diphtheriae (Dabholkar & Tripathi, 2011).

Deep et al. (2014) also prepared novel derivatives of 4-thiazolidinone from biphenyl-4-carboxylic acid, which displayed significant antimicrobial activity against various bacterial and fungal strains, including E. coli, P. aeruginosa, B. subtilis, S. aureus, Candida albicans, and Aspergillus niger (Deep et al., 2014).

Structural Analysis and Derivatives

Delgado et al. (2005) explored the supramolecular structures of thioxothiazolidinone derivatives, including (Z)-5-benzylidene-2-thioxothiazolidin-4-one, which showed complex hydrogen bonding patterns and interactions. This study provides insight into the structural aspects of these compounds (Delgado et al., 2005).

Safety and Hazards

Zukünftige Richtungen

The study of novel thiazolidine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research might focus on synthesizing this compound and studying its physical properties, chemical reactivity, and potential biological activities .

Eigenschaften

IUPAC Name |

4-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrNO3S2/c18-12-5-1-10(2-6-12)9-14-15(20)19(17(23)24-14)13-7-3-11(4-8-13)16(21)22/h1-9H,(H,21,22)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODGPSBKOVDAHN-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one](/img/structure/B2479955.png)

![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)

![2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479964.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)